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molecular formula C18H15Cl2P-2 B8446583 Triphenylphosphane;dichloride

Triphenylphosphane;dichloride

Cat. No. B8446583
M. Wt: 333.2 g/mol
InChI Key: HYUFXBPAIGJHRY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04301301

Procedure details

In Example 1, 3.36 g (12 millimoles) of triphenylphosphine oxide and 1.54 g (12 millimoles) of oxalyl chloride were dissolved in 50 ml of monochlorobenzene, and the solution was left standing until the evolution of carbon monoxide and carbon dioxide from the solution was completed. A solution of 12 millimoles of triphenylphosphine dichloride in 50 ml of monochlorobenzene was obtained. That is, the conversion of triphenylphosphine oxide to triphenylphosphine dichloride was effected stoichiometrically.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step Two
Quantity
1.54 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([P:7](=O)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(=O)C([Cl:24])=O.[C]=O.C(=O)=O>ClC1C=CC=CC=1>[Cl-:24].[Cl-:24].[C:14]1([P:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:5.6.7,^3:26|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
3.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Name
Quantity
1.54 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution was left

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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